![molecular formula C7H8Cl2N2S B1404612 5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride CAS No. 1351659-19-2](/img/structure/B1404612.png)
5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are found in a variety of specialized products, often fused with benzene derivatives, the so-called benzothiazoles . Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .
Synthesis Analysis
A classical method for the synthesis of heterocyclic moiety based on thiazolo [4,5- d] thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo [4,5- d ] [1,3]thiazole .Molecular Structure Analysis
Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles .Chemical Reactions Analysis
The reaction of thiazole derivatives was carried out using aqueous potassium ferricyanide as an oxidant .Physical And Chemical Properties Analysis
Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The thiazole ring is notable as a component of the vitamin thiamine (B1) .Scientific Research Applications
I have conducted a search to gather information on the scientific research applications of “5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride”. Below are the unique applications across different fields, each with a detailed section:
Medicinal Chemistry: Antitumor and Cytotoxic Activity
Thiazole derivatives have been synthesized and evaluated for their cytotoxicity activity on human tumor cell lines. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer .
Green Chemistry: Environmentally Friendly Reaction Medium
Thiazole derivatives have been utilized in green chemistry techniques due to their compatibility with water, which is an economically viable, non-toxic, and environmentally friendly reaction medium .
Chemical Synthesis: Intermediate for Insecticides
The compound has been used as an intermediate in the synthesis of insecticides such as thiacloprid and thiamethoxam .
Biological Evaluation: Analgesic and Anti-inflammatory Activities
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities in biological evaluations .
Mechanism of Action
Target of Action
Thiazole compounds, which include 5-(chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride, have been found to interact with various biological targets .
Mode of Action
Thiazole compounds are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole compounds have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
It is known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole compounds have been associated with a variety of biological effects, potentially due to their interactions with various targets and pathways .
Action Environment
It is known that the compound is stable under normal temperatures and pressures .
Safety and Hazards
Future Directions
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Future research may focus on the development of new thiazole-based compounds with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
5-(chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S.ClH/c1-5-6(4-8)10-2-3-11-7(10)9-5;/h2-3H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHOQEXHWIYGDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1351659-19-2 | |
Record name | 5-(chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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